REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].Cl.Cl.[C:7]([C:9]1[CH:10]=[C:11]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[NH2:12])#[N:8]>>[C:7]([C:9]1[CH:10]=[C:11]([NH:12][NH2:1])[CH:13]=[CH:14][C:15]=1[O:16][CH3:17])#[N:8] |f:0.1,3.4|
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Name
|
|
Quantity
|
437 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
29.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
stannous chloride dihydrate
|
Quantity
|
266 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-cyano-4-methoxyaniline hydrochloride
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl.C(#N)C=1C=C(N)C=CC1OC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
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CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
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Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
ADDITION
|
Details
|
The crystals were added to water
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Type
|
EXTRACTION
|
Details
|
extracted with a mixed solvent of toluene and tert-butanol
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1OC)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |